2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Overview
Description
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride: is an organic compound with the molecular formula C7H7Cl2N3. It is a solid substance that appears as colorless to pale yellow crystals. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .
Mechanism of Action
Mode of Action
It is known that the compound can be used to prepare a compound that acts as aPARP inhibitor . PARP inhibitors are a group of pharmacological inhibitors that inhibit the enzyme called poly ADP ribose polymerase (PARP). They are developed for multiple indications, most notably for the treatment of certain types of cancer.
Biochemical Pathways
The compound may be involved in the PI3K/Akt pathway , which is thought to be overactivated in numerous cancers and may account for the widespread response from various cancers to mTOR inhibitors . .
Result of Action
As mentioned, it can be used to prepare a compound that acts as a PARP inhibitor , which could potentially have anti-cancer effects.
Action Environment
The compound should be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other bioactive compounds. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. For instance, this compound has been used in the synthesis of PARP inhibitors, which are crucial in DNA repair mechanisms . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and inhibit enzymatic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/Akt pathway, which is involved in cell growth and survival . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound has been shown to inhibit PARP enzymes, which play a critical role in DNA repair . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease with prolonged exposure to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it has been shown to influence the activity of enzymes involved in nucleotide synthesis and DNA repair.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride can be achieved through multiple pathways. One common method involves the reaction of 3,4-dichloropyridine with 2,3-dichloropyridine to form an intermediate, which is then reacted with pyruvic acid ester to obtain the target compound . The reaction conditions typically involve the use of inert gases like nitrogen or argon and maintaining temperatures between 2-8°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often stored under inert gas conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles like amines and alcohols.
Oxidation and Reduction Reactions: These reactions can be carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of substituted pyrido[3,4-d]pyrimidine derivatives.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with fewer chlorine atoms.
Scientific Research Applications
Chemistry:
- Used as a catalyst in organic synthesis.
- Intermediate in the synthesis of heterocyclic compounds .
Biology:
Medicine:
Industry:
Comparison with Similar Compounds
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride: Similar structure but different positional isomer.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Contains a benzyl group, used in similar applications.
Uniqueness:
Properties
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3.ClH/c8-6-4-1-2-10-3-5(4)11-7(9)12-6;/h10H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHCVPUVLRBFNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC(=N2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672134 | |
Record name | 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-76-7 | |
Record name | Pyrido[3,4-d]pyrimidine, 2,4-dichloro-5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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